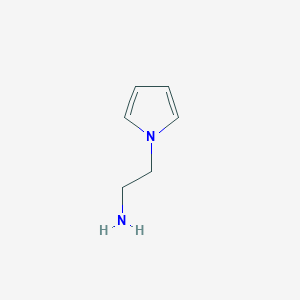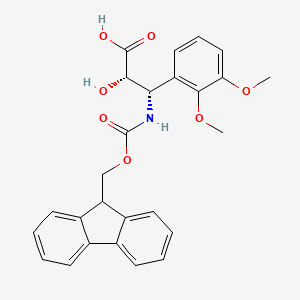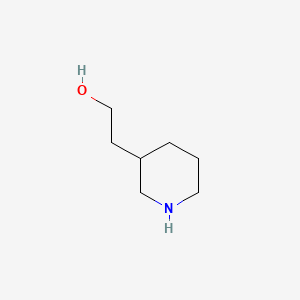
2-(1H-Pyrrol-1-yl)ethanamin
Übersicht
Beschreibung
2-(1H-pyrrol-1-yl)ethanamine, also known as 1-(2-aminoethyl)pyrrole, is a heterocyclic amine with the molecular formula C6H10N2. This compound features a pyrrole ring, which is a five-membered ring containing one nitrogen atom, attached to an ethanamine group. It is a valuable building block in organic synthesis and has various applications in scientific research and industry.
Wissenschaftliche Forschungsanwendungen
2-(1H-pyrrol-1-yl)ethanamine has significant applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
It is known that the compound may be used in the preparation of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones .
Mode of Action
It is known that it can react with 2-formylbenzoic acids or 2-acetylbenzoic acid via N-acyliminium cation aromatic cyclizations to prepare dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones .
Biochemical Pathways
The compound’s role in the preparation of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones suggests it may influence related biochemical pathways .
Result of Action
Its role in the preparation of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones suggests it may have significant effects at the molecular level .
Biochemische Analyse
Biochemical Properties
2-(1H-pyrrol-1-yl)-1-ethanamine plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with several enzymes, including those involved in amino acid metabolism and neurotransmitter synthesis. For instance, it can act as a substrate for enzymes like monoamine oxidase, which catalyzes the oxidative deamination of amines. Additionally, 2-(1H-pyrrol-1-yl)-1-ethanamine can interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 2-(1H-pyrrol-1-yl)-1-ethanamine on various cell types and cellular processes are profound. It can modulate cell signaling pathways, impacting gene expression and cellular metabolism. For example, in neuronal cells, 2-(1H-pyrrol-1-yl)-1-ethanamine may influence neurotransmitter release and uptake, thereby affecting synaptic transmission and plasticity. In other cell types, it can alter metabolic pathways, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 2-(1H-pyrrol-1-yl)-1-ethanamine exerts its effects through specific binding interactions with biomolecules. It can bind to receptor sites on enzymes, either inhibiting or activating their activity. For instance, it may inhibit the activity of certain enzymes involved in neurotransmitter degradation, leading to increased levels of neurotransmitters in the synaptic cleft. Additionally, 2-(1H-pyrrol-1-yl)-1-ethanamine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1H-pyrrol-1-yl)-1-ethanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(1H-pyrrol-1-yl)-1-ethanamine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to 2-(1H-pyrrol-1-yl)-1-ethanamine in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 2-(1H-pyrrol-1-yl)-1-ethanamine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and neuroprotection. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range produces optimal results, while deviations from this range result in diminished efficacy or increased toxicity .
Metabolic Pathways
2-(1H-pyrrol-1-yl)-1-ethanamine is involved in several metabolic pathways, including those related to amino acid and neurotransmitter metabolism. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, influencing the levels of various metabolites. These interactions can affect metabolic flux and alter the concentrations of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(1H-pyrrol-1-yl)-1-ethanamine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by amino acid transporters and can bind to intracellular proteins, influencing its localization and accumulation. These interactions determine the compound’s bioavailability and its ability to exert its biochemical effects .
Subcellular Localization
2-(1H-pyrrol-1-yl)-1-ethanamine exhibits specific subcellular localization, which is crucial for its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications. For instance, the compound may localize to the mitochondria, where it can influence energy production and metabolic processes. Additionally, its presence in the nucleus can affect gene expression and cellular signaling pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(1H-pyrrol-1-yl)ethanamine can be synthesized through several methods. One common approach involves the reaction of pyrrole with ethylene diamine under specific conditions. Another method includes the cyclization of 2-formylbenzoic acids or 2-acetylbenzoic acid with 2-(1H-pyrrol-1-yl)ethanamine via N-acyliminium cation aromatic cyclizations .
Industrial Production Methods
Industrial production of 2-(1H-pyrrol-1-yl)ethanamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, cyclization reactions, and purification steps to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-pyrrol-1-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolo[1,2-a]quinoxaline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.
Substitution: The amino group in 2-(1H-pyrrol-1-yl)ethanamine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Selenium dioxide (SeO2) is commonly used as an oxidizing agent.
Substitution: Alkyl halides and sulfonyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: Pyrrolo[1,2-a]quinoxaline derivatives.
Substitution: Various N-substituted pyrrole derivatives.
Vergleich Mit ähnlichen Verbindungen
2-(1H-pyrrol-1-yl)ethanamine can be compared with other similar compounds, such as:
2-(1H-pyrrol-1-yl)aniline: Similar in structure but with an aniline group instead of an ethanamine group.
3-(1H-pyrrol-1-yl)-1-propanamine: Contains a propanamine group instead of an ethanamine group.
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: A more complex derivative with additional functional groups.
These compounds share the pyrrole ring structure but differ in their functional groups, leading to variations in their chemical properties and applications.
Eigenschaften
IUPAC Name |
2-pyrrol-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c7-3-6-8-4-1-2-5-8/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDIRFBJYSOVKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377152 | |
| Record name | 2-(1H-pyrrol-1-yl)-1-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29709-35-1 | |
| Record name | 2-(1H-pyrrol-1-yl)-1-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-pyrrol-1-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[(4-methylphenyl)methylideneamino]urea](/img/structure/B1350350.png)

![1-[2-(4-Chlorophenyl)ethenyl]-3-[(4-chlorophenyl)methyl]urea](/img/structure/B1350353.png)










